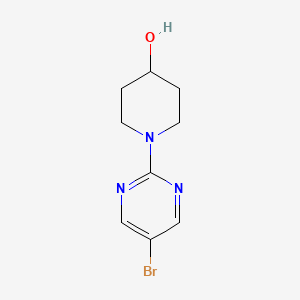

1-(5-Bromopyrimidin-2-yl)-4-piperidinol

描述

1-(5-Bromopyrimidin-2-yl)-4-piperidinol is a heterocyclic compound that has garnered attention in medicinal chemistry and drug discovery. Its structure, which combines a brominated pyrimidine (B1678525) ring with a piperidinol group, makes it a valuable intermediate and building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the bromine atom on the pyrimidine ring offers a reactive site for further chemical modifications, allowing for the creation of diverse molecular libraries for screening purposes.

The compound's molecular formula is C₉H₁₂BrN₃O, and it has a molecular weight of 258.12 g/mol . chemicalbook.com The synthesis of this compound can be achieved by reacting 4-hydroxypiperidine (B117109) with 5-bromo-2-chloropyrimidine (B32469) in the presence of a base like diisopropylethylamine in a solvent such as acetonitrile. chemicalbook.com This reaction proceeds via a nucleophilic aromatic substitution mechanism.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 887425-47-0 chemicalbook.com |

| Molecular Formula | C₉H₁₂BrN₃O chemicalbook.com |

| Molecular Weight | 258.12 g/mol chemicalbook.com |

| Appearance | White solid chemicalbook.com |

Structure

3D Structure

属性

IUPAC Name |

1-(5-bromopyrimidin-2-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O/c10-7-5-11-9(12-6-7)13-3-1-8(14)2-4-13/h5-6,8,14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDDJQBUJMYKAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405124 | |

| Record name | 1-(5-Bromopyrimidin-2-yl)-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887425-47-0 | |

| Record name | 1-(5-Bromopyrimidin-2-yl)-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Evaluation and Pharmacological Research of 1 5 Bromopyrimidin 2 Yl 4 Piperidinol Analogs

Exploration of Piperidinol Analogs in Drug Discovery Programs

The piperidinol scaffold is a significant structural motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds and approved drugs. ajchem-a.com Its favorable physicochemical properties and versatile synthetic accessibility have made it a privileged structure in drug discovery programs targeting a diverse range of therapeutic areas. ajchem-a.comnih.gov Drug discovery initiatives frequently utilize high-throughput screening of compound libraries to identify novel hits, and piperidinol-containing molecules have emerged as promising starting points for optimization. nih.govnih.gov

One notable area of investigation for piperidinol analogs is in the development of anti-infective agents, particularly for tuberculosis. nih.gov The discovery of a piperidinol hit from a commercial library with potent anti-tuberculosis activity spurred further investigation into this chemical class. nih.govnih.gov The rationale for exploring these analogs was supported by their structural similarity to existing orally bioavailable drugs and the known bioactivity of related scaffolds against various biological targets. nih.gov This highlights a common strategy in drug discovery: leveraging known "biologically useful" scaffolds to explore new therapeutic applications.

Beyond infectious diseases, piperidine (B6355638) and pyrimidine (B1678525) derivatives are integral to the development of therapies for cancer, inflammation, and central nervous system disorders. nih.gov The pyrimidine ring, a key component of the title compound, is a fundamental heterocycle found in nucleic acids and numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding with biological targets. nih.govresearchgate.net The combination of the piperidine and pyrimidine moieties in a single molecule creates a chemical scaffold with broad potential for interacting with various enzymes and receptors, making its analogs attractive candidates for extensive drug discovery campaigns. nih.gov For instance, derivatives of the core 1-(pyrimidin-2-yl)piperidine structure have been optimized as agonists for G-protein-coupled receptors like GPR119, a target for type 2 diabetes. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies on Derivatives of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. nih.gov For derivatives of this compound, SAR exploration involves systematically modifying different parts of the molecule—the pyrimidine ring, the piperidinol core, and any appended substituents—to understand their contribution to target binding and efficacy.

Modifications to the core structure of piperidinol and pyrimidine analogs have been shown to significantly influence their biological activity. In the context of anti-tuberculosis research, a library of piperidinol analogs was generated to establish a clear SAR. nih.govnih.gov Initial studies on a piperidinol hit revealed that modifications to the aryl group and the side chain attached to the piperidine nitrogen could dramatically alter potency.

For example, in a series of 4-aryl-4-piperidinol derivatives, the substitution pattern on the aryl ring was found to be crucial for anti-tuberculosis activity. nih.gov The presence of a 4-chloro-3-(trifluoromethyl)phenyl group on the piperidinol core was associated with good activity. nih.gov Further modifications focused on the side chain attached to the piperidine nitrogen. Replacing or altering this side chain led to a range of activities, allowing researchers to identify the most beneficial substituents for potency and therapeutic index. nih.gov Similarly, in a different series of compounds targeting Trypanosoma cruzi, the parasite responsible for Chagas disease, introducing electron-rich aromatic groups was found to be preferable, while electron-deficient groups led to inactivity. dndi.org

The table below illustrates how specific substituent modifications on related piperidinol and pyrimidine scaffolds can impact their biological activity against various targets.

Table 1: Impact of Substituent Modifications on Biological Activity

| Scaffold | Modification Area | Substituent | Target/Activity | Observed Effect | Reference(s) |

|---|---|---|---|---|---|

| Aryl Piperidinol | Side chain attached to Piperidine Nitrogen | (R)-3-(4-chlorophenoxy)-2-hydroxypropyl | Mycobacterium tuberculosis | Good anti-tuberculosis activity (MIC = 0.39 µg/mL) | nih.gov |

| Aryl Piperidinol | Side chain attached to Piperidine Nitrogen | (S)-3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl | Mycobacterium tuberculosis | Good anti-tuberculosis activity (MIC = 0.78 µg/mL) | nih.govnih.gov |

| 4-Azaindole-2-piperidine | Aromatic Amide Group | para-fluoro phenyl | Trypanosoma cruzi | Slightly reduced activity (~10 µM) but increased metabolic stability | dndi.org |

| 4-Azaindole-2-piperidine | Aromatic Amide Group | para-cyano phenyl | Trypanosoma cruzi | Inactive | dndi.org |

| Pyrazolo[3,4-d]pyrimidine | C-5 Position | Hydrogen | COX Enzyme (PGE₂ production) | Most powerful inhibitory activity (IC₅₀ = 0.003–0.033 μM) | rsc.org |

A pharmacophore is a specific three-dimensional arrangement of chemical features that is essential for a molecule's biological activity. drugdesign.org Elucidating the pharmacophore for a class of compounds is a key step in rational drug design, allowing for the creation of new molecules with improved potency and selectivity. nih.govresearchgate.net This process can be approached from two directions: ligand-based, which uses the structures of known active molecules, or structure-based, which utilizes the 3D structure of the biological target. nih.gov

For compounds related to this compound, the pharmacophore typically consists of key features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions, and aromatic groups. nih.gov The pyrimidine nitrogen atoms often act as hydrogen bond acceptors, while the hydroxyl group on the piperidinol ring can serve as both a hydrogen bond donor and acceptor. The aromatic pyrimidine ring and any other aryl substituents contribute to hydrophobic and aromatic interactions within the target's binding site.

Design principles derived from pharmacophore models guide the synthesis of new analogs. For instance, if a model indicates a specific region of the binding pocket is hydrophobic, medicinal chemists can design analogs with lipophilic groups directed toward that area to enhance binding affinity. nih.gov In the case of nociceptin (B549756) opioid receptor (NOP) ligands based on an N-piperidinyl indole (B1671886) scaffold, SAR analysis suggested that ligand occupation of a minor hydrophobic pocket improved both binding affinity and intrinsic activity. nih.gov This understanding allows for the targeted design of more potent and selective molecules by ensuring new derivatives maintain the essential pharmacophoric features in the correct spatial orientation. drugdesign.org

Preclinical Research on Specific Biological Targets for Piperidine and Pyrimidine Derivatives

The hybrid structure of piperidine and pyrimidine derivatives makes them versatile scaffolds capable of interacting with a multitude of biological targets. Preclinical research has explored their potential against pathogens, enzymes, and receptors involved in various disease states.

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, and the emergence of drug-resistant strains necessitates the discovery of novel therapeutics. nih.gov Piperidinol-containing molecules have been identified as a potent class of anti-tubercular agents. nih.gov High-throughput screening identified a piperidinol-containing compound, designated PIPD1, as a highly potent lead against M. tuberculosis. nih.gov

Subsequent research revealed that PIPD1 and its analogs exert bactericidal activity against drug-susceptible strains as well as multidrug-resistant and extensively drug-resistant clinical isolates. nih.gov This suggests a mechanism of action distinct from that of existing first- and second-line anti-tubercular drugs. nih.gov Mechanistic studies identified the mycolic acid flippase MmpL3, an essential inner membrane transporter in mycobacteria, as the direct target. nih.gov These piperidinol analogs inhibit the flippase activity of MmpL3, disrupting the transport of mycolic acids, which are critical components of the mycobacterial cell wall. nih.gov

The table below summarizes the in vitro anti-tuberculosis activity of selected piperidinol analogs.

Table 2: Anti-Tuberculosis Activity of Piperidinol Analogs

| Compound | M. tuberculosis Strain | MIC (μg/mL) | Target | Reference(s) |

|---|---|---|---|---|

| PIPD1 Analog | mc²6230 | Potent (specific value not stated) | MmpL3 | nih.gov |

| 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | H37Rv | 0.39 | Not specified | nih.gov |

| 1-((S)-3-(4-fluorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | H37Rv | 0.78 | Not specified | nih.gov |

| Spirooxindolopyrrolidine (Fluoro-substituted) | H37Rv | 0.39 | Not specified | rsc.org |

| Spirooxindolopyrrolidine (Fluoro-substituted) | inhA promoter mutation isolate | 0.09 | Not specified | rsc.org |

The structural versatility of piperidine and pyrimidine derivatives has led to their evaluation against a wide range of enzymes and receptors. These scaffolds are considered "privileged" as they can be adapted to bind to many different biological targets with high affinity. nih.gov

Pyrimidine derivatives have been extensively investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation. rsc.org Certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent inhibition of COX-1 and COX-2, thereby suppressing the production of prostaglandin (B15479496) E₂ (PGE₂). rsc.org In another domain, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been developed as potent inhibitors of PIM-1 kinase, a target in cancer therapy, with some compounds showing IC₅₀ values in the low nanomolar range. rsc.org

Furthermore, the 1-(pyrimidin-2-yl)piperidine scaffold is a core component of agonists for G-protein-coupled receptor 119 (GPR119), a target for type 2 diabetes due to its role in stimulating glucose-dependent insulin (B600854) release. nih.gov The clinical candidate BMS-903452, which features this core, demonstrated efficacy in animal models of diabetes. nih.gov Piperidine derivatives have also been developed as inhibitors of acetylcholinesterase for the treatment of Alzheimer's disease and as modulators of dopamine (B1211576) transporters. nih.govnih.gov

The table below provides examples of the diverse enzymatic and receptor activities of this class of compounds.

Table 3: Activity of Piperidine and Pyrimidine Derivatives Against Various Enzymes and Receptors

| Compound Class | Specific Compound/Derivative | Target | Activity | Potency | Reference(s) |

|---|---|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | Compound 4d | COX-2 | Inhibition | IC₅₀ = 23.8 µM | rsc.org |

| Pyrido[2,3-d]pyrimidine | Compound 4 | PIM-1 Kinase | Inhibition | IC₅₀ = 11.4 nM | rsc.org |

| 1-(Pyrimidin-2-yl)piperidine | BMS-903452 | GPR119 | Agonist | Potent (EC₅₀ not specified) | nih.gov |

| Indanone Derivative | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | Acetylcholinesterase (AChE) | Inhibition | IC₅₀ = 5.7 nM | nih.gov |

Assessment in Neurological Disorder Models for Related Scaffolds

The therapeutic potential of pyrimidine and piperidine derivatives in the context of neurological disorders, such as Alzheimer's disease, has been an area of active investigation. While direct studies on this compound analogs are limited, research on structurally related compounds provides valuable insights into the possible neuroprotective effects of this scaffold.

A study focused on a series of substituted pyrimidine derivatives revealed their potential as anti-Alzheimer's agents. nih.gov In this research, compounds were synthesized and evaluated for their ability to counteract the cognitive and biochemical impairments associated with Alzheimer's disease in animal models. One notable compound, N4-(4-chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine (referred to as 5b or SP-2), demonstrated a significant anti-Alzheimer's profile, with effects comparable to the standard drug, donepezil. nih.gov In vivo acute toxicity studies indicated that the synthesized compounds, including 5b, were well-tolerated and showed no signs of toxicity up to a dose of 1000 mg/kg. nih.gov

Subsequent behavioral and biochemical evaluations in animal models of Alzheimer's disease highlighted the neuroprotective potential of these pyrimidine derivatives. nih.gov Molecular docking studies further supported the in vivo findings, suggesting that compound 5b interacts with key targets in a manner similar to donepezil. nih.gov Furthermore, in silico predictions of absorption, distribution, metabolism, and excretion (ADME) properties suggested that compound 5b possesses favorable drug-like characteristics for central nervous system (CNS) activity. nih.gov

These findings underscore the potential of the pyrimidine-piperidine scaffold in the development of novel therapeutics for neurodegenerative diseases. The structural similarities between the evaluated compounds and this compound suggest that analogs of the latter could also exhibit beneficial activities in neurological disorder models.

Table 1: In Vivo Anti-Alzheimer's Activity of a Related Pyrimidine-Piperidine Derivative

| Compound | Dose (mg/kg) | Acute Toxicity | Behavioral and Biochemical Outcomes |

|---|---|---|---|

| 5b (SP-2) | Not specified in abstract | No toxicity up to 1000 mg/kg | Excellent anti-Alzheimer's profile, comparable to donepezil |

| Other derivatives | Not specified in abstract | No toxicity up to 1000 mg/kg | Satisfactory results compared to donepezil |

Data sourced from in vivo studies on substituted pyrimidine derivatives. nih.gov

Exploration of Analgesic and Anti-inflammatory Effects of Piperidine-Based Compounds

Piperidine and its derivatives have been recognized for their potential analgesic and anti-inflammatory properties. Research into various piperidine-containing compounds has demonstrated their efficacy in preclinical models of pain and inflammation.

One study investigated the analgesic and anti-inflammatory activities of a series of 4-substituted-pyrido[2,3-d]pyrimidin-4(1H)-ones. Among the synthesized compounds, one derivative, in particular, exhibited significant analgesic activity, with reported efficacy of 64% and 72% in preclinical tests. Another compound from the same series showed notable anti-inflammatory effects, with 50% and 65% activity in relevant models. integra-biosciences.com

Another area of research has focused on pyrazolone (B3327878) derivatives, which have shown both analgesic and anti-inflammatory potential. semanticscholar.org Similarly, 1,2,4-triazole (B32235) derivatives have been evaluated, with some compounds demonstrating encouraging anti-inflammatory, analgesic, and antipyretic results when compared to the standard drug ibuprofen (B1674241). nih.gov For instance, one triazole derivative showed up to 91% inhibition of edema in an anti-inflammatory model, surpassing the effect of ibuprofen (82%). nih.gov This same compound also exhibited a significant reduction in writhing reflexes in an analgesic test, with 83% inhibition compared to ibuprofen's 71.5%. nih.gov

Furthermore, a study on morpholinopyrimidine derivatives identified compounds that could inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, a key process in inflammation. researchgate.net These compounds were found to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both at the mRNA and protein levels, thereby mitigating the inflammatory response. researchgate.net

The investigation of 4-(4'-bromophenyl)-4-piperidinol and its derivatives has also yielded promising results in ex vivo models of pain and platelet aggregation, which is linked to inflammatory processes. nih.gov Certain phenacyl derivatives of this compound exhibited highly significant analgesic effects. nih.gov

These collective findings suggest that the piperidine and pyrimidine moieties are valuable pharmacophores for the design of new analgesic and anti-inflammatory agents.

Table 2: Analgesic and Anti-inflammatory Activity of Related Heterocyclic Compounds

| Compound Class | Model | Key Findings | Reference |

|---|---|---|---|

| 4-Substituted-pyrido[2,3-d]pyrimidin-4(1H)-ones | Analgesic and Anti-inflammatory | Compound 4c: 64% and 72% analgesic activity. Compound 4b: 50% and 65% anti-inflammatory activity. | integra-biosciences.com |

| 1,2,4-Triazole derivatives | Anti-inflammatory and Analgesic | Compound 3: 91% edema inhibition; 83% reduction in writhing. | nih.gov |

| Morpholinopyrimidine derivatives | In vitro anti-inflammatory | Inhibition of NO, iNOS, and COX-2 expression in macrophages. | researchgate.net |

| 4-(4'-bromophenyl)-4-piperidinol derivatives | Ex vivo analgesic | Significant analgesic effects observed for phenacyl derivatives. | nih.gov |

In Vitro and In Vivo Pharmacological Assessment Methodologies for Analogs

The pharmacological evaluation of novel compounds, such as analogs of this compound, relies on a suite of standardized in vitro and in vivo assays to determine their biological activity and potential therapeutic applications.

Antimicrobial Susceptibility Testing

Determining the antimicrobial potential of new chemical entities is a critical step in their pharmacological assessment. Several standardized methods are employed to evaluate the susceptibility of microorganisms to these compounds.

The broth dilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. integra-biosciences.commdpi.com This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium, which is then inoculated with a standardized number of microbial cells. mdpi.com The MIC is determined by observing the lowest concentration at which no turbidity (growth) is observed after incubation. mdpi.com

The agar (B569324) dilution method is another technique for MIC determination. In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium before it solidifies. mdpi.com The surface of the agar is then inoculated with the test microorganisms. The MIC is identified as the lowest concentration of the compound that completely inhibits visible growth on the agar surface. mdpi.com

The disk diffusion method provides a qualitative assessment of antimicrobial susceptibility. A paper disk impregnated with a specific concentration of the test compound is placed on an agar plate that has been uniformly inoculated with the test microorganism. creative-diagnostics.com The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of inhibition will appear around the disk where growth has been prevented. creative-diagnostics.com

Receptor Binding Assays

Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for its receptor. These assays are crucial for understanding the mechanism of action of new compounds, particularly those targeting the central nervous system.

Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand for a receptor due to their sensitivity and robustness. giffordbioscience.com These assays involve incubating a radiolabeled ligand with a preparation of membranes from tissues or cells that express the target receptor. giffordbioscience.comspringernature.com The binding of the radioligand to the receptor is measured, and the affinity (often expressed as the dissociation constant, Kd) and the density of receptors (Bmax) can be determined. giffordbioscience.comnih.gov

In competition binding assays , a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled test compound. giffordbioscience.com The ability of the test compound to displace the radioligand from the receptor is measured, allowing for the determination of its inhibitory constant (Ki), which reflects its affinity for the receptor. giffordbioscience.com The separation of receptor-bound from free radioligand is typically achieved by rapid filtration through glass fiber filters. giffordbioscience.comgiffordbioscience.com

Enzyme Inhibition Kinetics

Enzyme inhibition assays are essential for identifying and characterizing compounds that modulate the activity of specific enzymes, which are often key targets in disease pathways.

The initial step in these assays is to measure the rate of the enzyme-catalyzed reaction, which can be done by monitoring the depletion of a substrate or the formation of a product over time. sci-hub.se The effect of an inhibitor is then assessed by measuring the reaction rate in the presence of varying concentrations of the inhibitor. sci-hub.se

The data from these experiments are used to determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, noncompetitive, or uncompetitive) by analyzing how the inhibitor affects the enzyme's Michaelis constant (Km) and maximum velocity (Vmax) in the presence of different substrate concentrations. nih.govnumberanalytics.com These analyses are often visualized using graphical representations such as Lineweaver-Burk plots.

Cellular Assays for Biological Response

Cellular assays provide a more physiologically relevant context for evaluating the biological effects of new compounds compared to isolated enzyme or receptor assays.

For assessing anti-inflammatory activity , in vitro models using immune cells, such as macrophages, are commonly employed. nih.gov For instance, the RAW 264.7 murine macrophage cell line can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). researchgate.net The ability of a test compound to inhibit the production of these inflammatory markers is a measure of its anti-inflammatory potential. researchgate.netnih.gov

Cytotoxicity assays are also crucial to ensure that the observed biological effects are not due to general cell toxicity. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay are used to measure cell viability in the presence of the test compound. nih.gov These assays help to determine the concentration range at which the compound can be studied for its specific biological activities without causing cell death. nih.gov

Pharmacokinetic and Pharmacodynamic Considerations in Analog Development

Pharmacokinetic Profile of Pyrimidinyl-Piperidinol Analogs

The pharmacokinetic profile of a drug candidate determines its concentration and duration of action in the body. For analogs of this compound, structural modifications can significantly impact their ADME properties. Key parameters that are often evaluated include metabolic stability, plasma clearance, half-life, and oral bioavailability.

Medicinal chemistry efforts often focus on modifying specific moieties of a lead compound to enhance its pharmacokinetic properties. For instance, in a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which share a similar pyrimidinyl-piperidine core, it was observed that compounds with a 4-amino-4-benzylpiperidine structure underwent rapid metabolism in vivo, leading to high clearance and low oral bioavailability. By replacing the benzyl (B1604629) group with a carboxamide linker, researchers were able to identify analogs with improved metabolic stability and oral bioavailability. nih.gov

The substitution pattern on the pyrimidine ring also plays a critical role. For example, the bromine atom at the 5-position of the pyrimidine ring in this compound can influence metabolic stability. Halogen atoms can be sites of metabolic attack, and their replacement or the introduction of other substituents can modulate the rate of metabolism.

The following table illustrates hypothetical pharmacokinetic data for a series of this compound analogs, demonstrating how structural modifications might influence key PK parameters.

| Compound | R1 Substitution | R2 Substitution | Microsomal Stability (t½, min) | In Vivo Clearance (mL/min/kg) | Oral Bioavailability (%) |

|---|---|---|---|---|---|

| Analog 1 | -Br | -OH | 35 | 25 | 30 |

| Analog 2 | -Cl | -OH | 45 | 20 | 40 |

| Analog 3 | -CH3 | -OH | 60 | 15 | 55 |

| Analog 4 | -Br | -OCH3 | 25 | 30 | 20 |

| Analog 5 | -Br | -F | 40 | 22 | 38 |

Pharmacodynamic Profile and Structure-Activity Relationships

The pharmacodynamics of a compound describe its mechanism of action and the relationship between its concentration and its biological effect. For analogs of this compound, which are often investigated as kinase inhibitors, key pharmacodynamic parameters include in vitro potency (e.g., IC50 or Ki values) against the target kinase and cellular activity.

Structure-activity relationship (SAR) studies are essential for understanding how chemical modifications affect the pharmacodynamic profile. In the development of kinase inhibitors with a pyrimidinyl-piperidine core, the substituents on both the pyrimidine and piperidine rings are systematically varied to optimize potency and selectivity.

For example, in a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide inhibitors of Protein Kinase B (PKB), the nature of the substituent on the carboxamide moiety was found to be critical for potency. Lipophilic groups were generally favored, with a 4-chlorophenyl substituent providing a significant increase in inhibitory activity against PKB. nih.gov This highlights the importance of exploring a diverse range of substituents to identify optimal interactions with the target's binding site.

The following interactive table presents hypothetical pharmacodynamic data for a series of this compound analogs, illustrating the impact of structural changes on target inhibition and cellular potency.

| Compound | R1 Substitution | R2 Substitution | Target Kinase IC50 (nM) | Cellular Potency (EC50, nM) |

|---|---|---|---|---|

| Analog 1 | -Br | -OH | 50 | 250 |

| Analog 2 | -Cl | -OH | 40 | 200 |

| Analog 3 | -I | -OH | 25 | 150 |

| Analog 4 | -Br | -NH2 | 15 | 80 |

| Analog 5 | -Br | -NH(CH3) | 20 | 100 |

Advanced Applications and Research Horizons of 1 5 Bromopyrimidin 2 Yl 4 Piperidinol As a Chemical Probe

Role in Heterocyclic Building Block Chemistry and Synthesis

1-(5-Bromopyrimidin-2-yl)-4-piperidinol serves as a crucial building block in the synthesis of more complex heterocyclic systems. Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are fundamental components of many biologically active molecules. nih.gov The subject compound incorporates two key heterocyclic motifs: a pyrimidine (B1678525) and a piperidine (B6355638).

The synthesis of this compound itself is a straightforward process, typically achieved by the reaction of 4-hydroxypiperidine (B117109) with 5-bromo-2-chloropyrimidine (B32469) in the presence of a non-nucleophilic base like N-ethyl-N,N-diisopropylamine. chemicalbook.com This reaction proceeds with high yield, making the building block readily accessible for further chemical modifications. chemicalbook.com

The utility of this compound as a building block stems from its two reactive sites. The bromine atom on the pyrimidine ring is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at this position, enabling the creation of diverse molecular architectures. The hydroxyl group on the piperidine ring can be functionalized through esterification, etherification, or oxidation, providing another avenue for structural diversification. This dual reactivity makes it a versatile starting material for the multi-step synthesis of complex molecules. syrris.jp

Below is a table summarizing the key reactive sites of this compound and their potential transformations:

| Reactive Site | Position | Potential Transformations |

| Bromine atom | C5 of pyrimidine ring | Suzuki coupling, Stille coupling, Sonogashira coupling, Buchwald-Hartwig amination |

| Hydroxyl group | C4 of piperidine ring | Esterification, Etherification, Oxidation to a ketone, Mitsunobu reaction |

| Nitrogen atom | N1 of piperidine ring | Further substitution (if not already part of the pyrimidine linkage) |

Application in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique used in drug discovery to synthesize a large number of different but structurally related molecules, known as a chemical library. nih.govcapes.gov.br These libraries are then screened for biological activity to identify lead compounds. This compound is an ideal scaffold for combinatorial library synthesis due to its modifiable functional groups.

The "split-and-pool" synthesis strategy is a common method in combinatorial chemistry where a solid support is divided into portions, each reacting with a different building block. nih.gov The portions are then recombined, mixed, and split again for the next reaction step. This process allows for the exponential generation of a large number of unique compounds. The bifunctional nature of this compound allows for its use in such a strategy. For instance, the piperidinol moiety could be attached to a solid support, and then the bromopyrimidine ring could be diversified through various coupling reactions. Subsequently, the hydroxyl group could be functionalized in a second diversification step.

The use of functionalized pyrimidine and piperidine cores is a well-established strategy for generating libraries of drug-like molecules. nih.gov5z.com For example, a library of piperidin-4-yl-aminopyrimidine derivatives was designed and synthesized, leading to the discovery of potent non-nucleoside HIV-1 reverse transcriptase inhibitors. nih.gov Similarly, a 22-member optimization library of piperidinol analogs was generated using parallel synthesis to explore their anti-tuberculosis activity. nih.gov These examples highlight the potential of using this compound to generate focused libraries for specific biological targets.

The following table illustrates a hypothetical combinatorial library synthesis using this compound as the scaffold:

| Scaffold | R1 (from Suzuki Coupling at C5 of Pyrimidine) | R2 (from Esterification at C4 of Piperidine) |

| This compound | Aryl group 1 | Acyl group A |

| This compound | Aryl group 2 | Acyl group B |

| This compound | Heteroaryl group 1 | Alkyl group C |

| This compound | Heteroaryl group 2 | Aryl group D |

Potential as a Scaffold for Rational Drug Design Initiatives

Rational drug design aims to create new medications based on the knowledge of a biological target. mdpi.com This approach often involves the use of "privileged scaffolds," which are molecular frameworks that are able to bind to multiple biological targets. The piperidine and pyrimidine rings are considered privileged structures in medicinal chemistry. news-medical.net

The this compound scaffold combines these two important heterocyclic systems. Piperidine derivatives are known to exhibit a wide range of pharmacological activities and are present in numerous approved drugs. nih.gov Similarly, the pyrimidine ring is a core component of many biologically active compounds, including anticancer and antiviral agents. capes.gov.br

Derivatives of 4-piperidinol have been investigated for various therapeutic applications. For instance, 4'4-bromophenyl-4'-piperidinol derivatives have been synthesized and evaluated as multifactorial agents for the treatment of Alzheimer's disease, showing activity against acetylcholinesterase and monoamine oxidase-B. mdpi.com The structural features of this compound, including its hydrogen bond donors and acceptors and its rigid core, make it an attractive starting point for designing molecules that can fit into the binding sites of various enzymes and receptors.

The following table lists some examples of biologically active compounds containing piperidine or pyrimidine scaffolds, illustrating the therapeutic potential of structures derived from this compound.

| Scaffold Type | Example Compound Class | Therapeutic Area |

| Piperidine | Fentanyl analogues | Analgesia |

| Piperidine | Haloperidol | Antipsychotic |

| Pyrimidine | Imatinib | Anticancer (Kinase inhibitor) |

| Pyrimidine | Zidovudine (AZT) | Antiviral (HIV) |

Development of Chemical Tools for Biological Pathway Interrogation

Chemical tools, or chemical probes, are small molecules designed to interact with specific biological targets, such as proteins, to study their function in a cellular context. rsc.org this compound can serve as a versatile starting point for the development of such tools to investigate biological pathways.

Many important signaling pathways are regulated by protein kinases and G-protein coupled receptors (GPCRs). Dysregulation of these pathways is implicated in numerous diseases, making them major targets for drug discovery. ed.ac.uknih.gov The pyrimidine scaffold is a common feature in many kinase inhibitors, as it can mimic the adenine (B156593) part of ATP, the natural substrate for kinases. mdpi.comnih.gov By modifying the this compound core, it is possible to design potent and selective kinase inhibitors. For example, the bromine atom can be replaced with various aryl or heteroaryl groups to interact with specific residues in the kinase active site.

GPCRs are the largest family of cell surface receptors and are targeted by a significant portion of modern drugs. mdpi.com Piperidinol-containing compounds have been explored as ligands for various GPCRs. nih.gov The development of selective ligands for GPCRs is crucial for understanding their complex signaling mechanisms. The structural diversity that can be generated from the this compound scaffold makes it a valuable platform for creating novel GPCR ligands.

The table below outlines the potential of this compound derivatives as chemical tools for studying key biological targets.

| Target Class | Rationale for Targeting with Derivatives | Potential Application |

| Protein Kinases | The pyrimidine core can act as a hinge-binding motif. | Development of selective inhibitors to study specific kinase signaling pathways. |

| G-Protein Coupled Receptors (GPCRs) | The piperidinol scaffold can be modified to fit into the ligand-binding pockets of various GPCRs. | Creation of selective agonists or antagonists to probe GPCR function and signaling bias. |

| Other Enzymes | The scaffold can be elaborated to target other enzyme classes, such as proteases or phosphatases. | Design of activity-based probes for enzyme profiling and target identification. |

Future Perspectives and Research Challenges

Unexplored Therapeutic Areas for 1-(5-Bromopyrimidin-2-yl)-4-piperidinol Derivatives

The broad biological activity of both pyrimidine (B1678525) and piperidine (B6355638) moieties suggests that derivatives of this compound could be investigated for a wide range of diseases beyond their initial research focus. nih.govtandfonline.com The unique structural framework allows for modifications that could target various biological systems. bohrium.com

Derivatives of piperidine are being explored for a multitude of medical applications, including cancer, diseases of the central nervous system (CNS), and as antimicrobial agents. clinmedkaz.orgresearchgate.net Similarly, the pyrimidine scaffold is a cornerstone in the development of drugs for infectious diseases, cancer, and inflammatory conditions. nih.govresearchgate.net The hybridization of these two structures opens up several promising, yet underexplored, therapeutic possibilities.

One significant area is in combating multi-drug resistant (MDR) pathogens. Piperidinol-containing molecules have been investigated for their activity against organisms like Mycobacterium abscessus by targeting essential cellular processes. nih.gov The pyrimidine core is also a key component in antitubercular drug discovery, with some derivatives showing potent activity against resistant strains of Mycobacterium tuberculosis. nih.gov This suggests that novel derivatives of this compound could be developed as potent agents against MDR bacterial infections.

Neurodegenerative disorders, such as Alzheimer's disease, represent another frontier. Piperidine derivatives are central to the development of novel therapies targeting CNS disorders. pmarketresearch.com Furthermore, certain pyrazolo-pyrimidine derivatives have been assessed for their potential as anti-Alzheimer's agents. nih.gov The exploration of this compound analogs for modulating targets relevant to neurodegeneration, such as phosphodiesterase-4D (PDE4D), could yield new therapeutic leads. pmarketresearch.com

The field of oncology also presents numerous opportunities, particularly in the area of targeted kinase inhibitors. Both piperidine and pyrimidine structures are foundational in Bruton's tyrosine kinase (BTK) inhibitors and p38 MAP kinase inhibitors, which are crucial in treating certain cancers and inflammatory diseases. pmarketresearch.comnih.gov For instance, 5-cyanopyrimidine (B126568) derivatives have shown potent and selective inhibition of p38α MAP kinase. nih.gov Derivatives of this compound could be designed to target specific kinases implicated in cancer progression.

Finally, parasitic diseases remain a significant global health challenge. Pyrimidine derivatives have shown potential as antileishmanial agents, suggesting that this scaffold could be leveraged to develop new treatments for neglected tropical diseases. nih.gov

Table 1: Potential Unexplored Therapeutic Areas

| Therapeutic Area | Rationale for Exploration | Key Molecular Targets/Mechanisms |

|---|---|---|

| Antimicrobials (MDR) | Piperidinol compounds show activity against Mycobacterium abscessus; Pyrimidines are effective against Mycobacterium tuberculosis. nih.govnih.gov | Mycolic acid transporter MmpL3, other essential bacterial enzymes. |

| Neurodegenerative Diseases | Piperidine is a key scaffold for CNS drugs; Pyrimidine derivatives have been studied for anti-Alzheimer's potential. pmarketresearch.comnih.gov | Kinases, receptors, and enzymes implicated in neurodegeneration (e.g., PDE4D). |

| Oncology (Kinase Inhibition) | Both scaffolds are present in approved and experimental kinase inhibitors (e.g., BTK, p38 MAP kinase). pmarketresearch.comnih.gov | Bruton's tyrosine kinase (BTK), Mitogen-Activated Protein Kinase (MAPK), Epidermal Growth Factor Receptor (EGFR). |

| Antiparasitic Agents | Pyrimidine-based compounds have demonstrated antileishmanial activity. nih.gov | Parasite-specific enzymes such as carbonic anhydrase. nih.gov |

Methodological Advancements in Synthesis and Characterization for Related Compounds

The exploration of novel derivatives of this compound is contingent on the availability of robust and versatile synthetic methodologies. Modern organic synthesis offers a toolkit of advanced techniques that can be applied to generate diverse libraries of analogs for biological screening.

Key synthetic strategies for functionalizing the pyrimidine core include nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. nih.govtandfonline.com For instance, the bromine atom at the C5 position of the pyrimidine ring is an ideal handle for Suzuki-Miyaura coupling reactions, allowing for the introduction of a wide variety of aryl or heteroaryl substituents. nih.gov This would enable a systematic investigation of the structure-activity relationship (SAR) at this position. Similarly, the secondary amine of the piperidine ring can be functionalized through various reactions to introduce different side chains.

Fragment-Based Drug Design (FBDD) is a powerful strategy for developing lead compounds. nih.gov This approach could be applied to the this compound scaffold by identifying small molecular fragments that bind to a biological target of interest and then growing or linking them from the core structure.

Recent advancements also include multi-step synthetic sequences to build complex substituted precursors. For example, a multi-step synthesis can be employed to prepare specifically substituted anilines, which can then be coupled to the pyrimidine ring to create highly tailored final compounds. mdpi.com

For characterization, X-ray crystallography is an indispensable tool for unambiguously determining the three-dimensional structure of synthesized compounds and, more importantly, for understanding how they bind to their biological targets. nih.gov This technique provides crucial insights into the specific molecular interactions, such as hydrogen bonds, that govern binding affinity and selectivity, thereby guiding further optimization of the lead compounds. nih.gov

Computational Approaches in Guiding Future Research on the Compound's Analogs

Computational chemistry and in silico modeling have become integral to modern drug discovery, offering a means to rationalize experimental findings and predict the properties of novel compounds, thus saving time and resources. clinmedkaz.org

Several computational tools can be employed to guide research on analogs of this compound. Web-based platforms like SwissTargetPrediction can be used to identify potential protein targets for newly designed derivatives based on chemical similarity to known ligands. clinmedkaz.org Another tool, the Prediction of Activity Spectra for Substances (PASS), can predict a wide range of biological activities, helping to prioritize which therapeutic areas to explore. clinmedkaz.org

Molecular docking studies are essential for predicting the binding mode and affinity of analogs within the active site of a target protein. nih.gov This information is critical for understanding SAR and for designing new derivatives with improved potency. For instance, docking studies can reveal key interactions, such as the formation of hydrogen bonds between the pyrimidine nitrogen atoms and amino acid residues in the hinge region of a kinase. nih.gov

Table 2: Computational Tools in Drug Discovery

| Computational Tool/Method | Application in Research | Example of Use |

|---|---|---|

| SwissTargetPrediction | Identification of potential protein targets. | Predicting the most likely enzyme or receptor targets for a novel piperidine derivative. clinmedkaz.org |

| PASS Online | Prediction of the biological activity spectrum. | Estimating potential pharmacological effects (e.g., anticancer, anti-inflammatory) of a new compound. clinmedkaz.org |

| Molecular Docking | Predicting the binding mode and affinity of a ligand to a protein. | Visualizing how a pyrimidine derivative anchors to the hinge region of a kinase. nih.gov |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of ligand-protein complexes. | Explaining differences in the inhibitory activity of various analogs against a target. nih.gov |

Strategic Development Towards Novel Therapeutic Agents

The strategic development of this compound analogs into clinical candidates requires a multi-faceted approach focused on potency, selectivity, and drug-like properties. A key strategy is the creation of "hybrid" molecules that combine the pharmacophoric features of the pyrimidine and piperidine rings to enhance biological activity. bohrium.com

A primary goal is to achieve high target selectivity to minimize off-target effects. For example, when targeting kinases, it is crucial to design inhibitors that can discriminate between highly similar kinase isoforms. nih.gov This can sometimes be achieved through subtle structural modifications, such as exploiting differences between cis and trans isomers. nih.gov

Systematic SAR studies are fundamental to the optimization process. By synthesizing and testing a series of related compounds where specific parts of the molecule are varied, researchers can understand the contribution of different functional groups to biological activity. nih.gov For instance, replacing a specific moiety with another, like an N-(isoxazol-3-yl)benzamide group, could lead to increased metabolic stability and oral bioavailability. nih.gov

Overcoming drug resistance is another critical strategic consideration, particularly in oncology and infectious diseases. mdpi.com Developing compounds that are effective against resistant cancer cell lines or drug-resistant bacterial strains is a high priority. This may involve designing molecules that bind to their target in a novel way or that are not substrates for efflux pumps that contribute to resistance. mdpi.com

Ultimately, the successful development of novel therapeutic agents from the this compound scaffold will depend on a collaborative, interdisciplinary approach that integrates synthetic chemistry, computational modeling, and biological testing to design and optimize drug candidates with superior efficacy and safety profiles.

常见问题

Q. What synthetic routes are recommended for preparing 1-(5-Bromopyrimidin-2-yl)-4-piperidinol with high purity, and how can researchers validate the product?

Methodological Answer:

- Synthesis Strategy:

- Begin with a nucleophilic substitution reaction between 5-bromo-2-chloropyrimidine and 4-piperidinol under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base like K₂CO₃ .

- Purify the crude product via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol.

- Validation:

- ¹H/¹³C NMR: Key peaks include pyrimidine protons (δ 8.5–9.0 ppm) and piperidine CH₂ groups (δ 2.5–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error.

Q. Which spectroscopic and computational methods are most effective for characterizing the electronic properties of this compound?

Methodological Answer:

- Spectroscopic Techniques:

- UV-Vis Spectroscopy: Identify π→π* transitions in the pyrimidine ring (λmax ~260–280 nm) .

- FT-IR: Confirm C-Br stretching (550–600 cm⁻¹) and hydroxyl groups (3200–3500 cm⁻¹).

- Computational Analysis:

- Perform DFT calculations (e.g., B3LYP/6-31G*) to model frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces .

- Compare experimental NMR shifts with computed values (GIAO method) to validate structural accuracy .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound using factorial design?

Methodological Answer:

- Design of Experiments (DoE):

- Computational Pre-Screening:

- Employ reaction path search algorithms (e.g., GRRM) based on quantum chemical calculations to predict energy barriers and side-product formation .

Q. How should researchers address contradictions between computational predictions and experimental data for this compound’s reactivity?

Methodological Answer:

- Cross-Validation Framework:

- Step 1: Re-examine computational models (e.g., solvent effects, dispersion corrections) using advanced methods like CAM-B3LYP or MP2 .

- Step 2: Conduct kinetic studies (e.g., variable-temperature NMR) to compare experimental activation energies with computed values .

- Step 3: Validate intermediate species via in-situ FT-IR or mass spectrometry to identify unaccounted pathways .

Q. What strategies are recommended for analyzing the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。